3'-(4-methoxyphenyl)-4,4,6-trimethyl-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione
CAS No.:
Cat. No.: VC15043557
Molecular Formula: C23H22N2O3S
Molecular Weight: 406.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H22N2O3S |
|---|---|
| Molecular Weight | 406.5 g/mol |
| IUPAC Name | 3-(4-methoxyphenyl)-9',11',11'-trimethylspiro[1,3-thiazolidine-2,3'-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene]-2',4-dione |
| Standard InChI | InChI=1S/C23H22N2O3S/c1-14-12-22(2,3)25-20-17(14)6-5-7-18(20)23(21(25)27)24(19(26)13-29-23)15-8-10-16(28-4)11-9-15/h5-12H,13H2,1-4H3 |
| Standard InChI Key | VFCLHRQOXCAHOE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(N2C3=C1C=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)OC)(C)C |
Introduction
3'-(4-Methoxyphenyl)-4,4,6-trimethyl-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'- thiazolidine]-2,4'-dione is a complex organic compound featuring a unique spiro structure. It belongs to the class of spirocyclic compounds, which are known for their intriguing structural features and potential biological activities. This compound combines pyrroloquinoline and thiazolidine moieties, contributing to its structural diversity and potential reactivity.
Key Structural Data:
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Molecular Formula: C₁₈H₁₈N₂O₃S
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CAS Number: 656830-26-1
Synthesis and Chemical Transformations
The synthesis of this compound typically involves multi-step synthetic routes. Common methods include the use of specific catalysts and solvents to optimize yield and purity. Techniques such as continuous flow reactors may be applied for industrial scalability.
| Synthetic Method | Description | Yield |
|---|---|---|
| Multi-step synthesis | Involves specific catalysts and solvents | Variable |
| Continuous flow reactors | Used for industrial scalability | Improved yield |
The mechanism of chemical transformations often involves the formation of reactive intermediates that facilitate further reactions.
Biological Activities and Potential Applications
Research indicates that this compound may exhibit antiproliferative activities by inhibiting certain cellular pathways involved in cancer progression. Detailed studies on its binding affinity and biological effects are essential for understanding its therapeutic potential.
Potential Applications:
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Medicinal Chemistry: Due to its unique structure and potential biological activities.
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Pharmaceutical Development: Could lead to advancements in drug development.
Analytical Techniques
Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance (NMR) provide insight into the compound's structural characteristics and purity levels.
| Analytical Technique | Purpose |
|---|---|
| Infrared Spectroscopy | Structural analysis |
| Nuclear Magnetic Resonance (NMR) | Structural analysis and purity assessment |
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